molecular formula C13H15FN6O B12224457 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine

Cat. No.: B12224457
M. Wt: 290.30 g/mol
InChI Key: DKGPZDBKVALRBH-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a methoxypyrimidine group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 5-fluoropyrimidine is reacted with piperazine under controlled conditions to form an intermediate. This intermediate is then further reacted with 4-methoxypyrimidine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine ring may facilitate binding to proteins or enzymes, affecting their function. The methoxypyrimidine group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 2-[5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]sulfonyl-2-methylphenyl]ethanoic acid
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoropyrimidine and methoxypyrimidine groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15FN6O

Molecular Weight

290.30 g/mol

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine

InChI

InChI=1S/C13H15FN6O/c1-21-11-2-3-15-13(18-11)20-6-4-19(5-7-20)12-16-8-10(14)9-17-12/h2-3,8-9H,4-7H2,1H3

InChI Key

DKGPZDBKVALRBH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)F

Origin of Product

United States

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